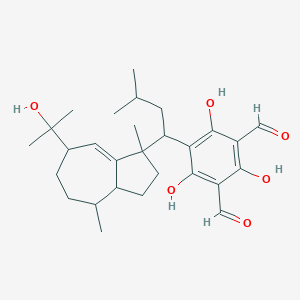

Macrocarpal D

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-trihydroxy-5-[1-[7-(2-hydroxypropan-2-yl)-1,4-dimethyl-3,3a,4,5,6,7-hexahydro-2H-azulen-1-yl]-3-methylbutyl]benzene-1,3-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40O6/c1-15(2)11-22(23-25(32)19(13-29)24(31)20(14-30)26(23)33)28(6)10-9-18-16(3)7-8-17(12-21(18)28)27(4,5)34/h12-18,22,31-34H,7-11H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUKIJLQDSQXHDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C=C2C1CCC2(C)C(CC(C)C)C3=C(C(=C(C(=C3O)C=O)O)C=O)O)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60931568 | |

| Record name | 2,4,6-Trihydroxy-5-{1-[7-(2-hydroxypropan-2-yl)-1,4-dimethyl-1,2,3,3a,4,5,6,7-octahydroazulen-1-yl]-3-methylbutyl}benzene-1,3-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60931568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142647-71-0 | |

| Record name | Macrocarpal D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142647710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6-Trihydroxy-5-{1-[7-(2-hydroxypropan-2-yl)-1,4-dimethyl-1,2,3,3a,4,5,6,7-octahydroazulen-1-yl]-3-methylbutyl}benzene-1,3-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60931568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery and Isolation of Macrocarpal D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and biological activity of Macrocarpal D, a phloroglucinol dialdehyde diterpene derivative with notable antibacterial properties. The information is compiled to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery.

Discovery and Source

This compound was first isolated from the leaves of Eucalyptus macrocarpa, a species of mallet eucalyptus native to southwestern Australia. This discovery was part of a broader investigation into the antibacterial constituents of various Eucalyptus species, which revealed a series of structurally related compounds named macrocarpals. Alongside this compound, other derivatives such as Macrocarpals B, C, E, F, and G were also identified from the same plant source. These compounds belong to a class of phloroglucinol dialdehyde diterpene derivatives.

Physicochemical Properties

This compound is a pale yellowish powder with a melting point of 132-134°C. Its molecular formula has been determined as C28H40O6.

Experimental Protocols

Isolation of this compound from Eucalyptus macrocarpa

The following protocol is based on the methodology described by Yamakoshi et al. (1992).

3.1.1. Extraction

-

Air-dried leaves of Eucalyptus macrocarpa (approximately 2.88 kg) are powdered.

-

The powdered leaves are extracted with 80% acetone at room temperature.

-

The acetone extract is concentrated under reduced pressure to yield a crude extract.

3.1.2. Fractionation

-

The crude extract is suspended in water and partitioned successively with ethyl acetate.

-

The ethyl acetate fraction, showing the most significant antibacterial activity, is selected for further purification.

-

The active fraction is washed with hexane to remove nonpolar constituents, resulting in a crude paste.

3.1.3. Chromatographic Purification

-

Silica Gel Column Chromatography (Initial Separation):

-

The crude paste is applied to a silica gel column.

-

The column is eluted with a chloroform-methanol solvent system with increasing polarity.

-

Fractions are collected and monitored for antibacterial activity.

-

-

Sephadex LH-20 Column Chromatography:

-

Active fractions from the silica gel column are further purified on a Sephadex LH-20 column.

-

Methanol is used as the mobile phase.

-

-

High-Performance Liquid Chromatography (HPLC):

-

The active fractions from the Sephadex column are subjected to reversed-phase HPLC.

-

A methanol-acetic acid-water solvent system is employed for elution.

-

This final purification step yields pure this compound.

-

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains using a standard two-fold serial dilution method.

-

A stock solution of this compound in a suitable solvent (e.g., methanol) is prepared.

-

Two-fold serial dilutions of the stock solution are made in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Each well is inoculated with a standardized suspension of the test bacterium (e.g., 10^5 CFU/mL).

-

Positive (medium with bacteria, no compound) and negative (medium only) controls are included.

-

The plate is incubated under appropriate conditions for the test bacterium (e.g., 37°C for 24 hours).

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Quantitative Data

The antibacterial activity of this compound against several Gram-positive bacteria is summarized in the table below. The compound has not shown significant activity against Gram-negative bacteria, yeast, or fungi.

| Test Organism | Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Bacillus subtilis | PCI 219 | 0.8 |

| Staphylococcus aureus | FDA 209P | 1.6 |

| Micrococcus luteus | IFO 3333 | 0.8 |

| Corynebacterium diphtheriae | 0.4 | |

| Mycobacterium smegmatis | ATCC 607 | 1.6 |

Data sourced from Yamakoshi et al., 1992.

Mechanism of Action and Signaling Pathways

The precise antibacterial mechanism of action for this compound has not been fully elucidated. However, studies on related macrocarpals and other phloroglucinol derivatives suggest potential targets and pathways. Macrocarpals have been shown to inhibit bacterial enzymes and interfere with cell adhesion processes in periodontopathic bacteria. One proposed mechanism for some macrocarpals is the inhibition of the enzyme glucosyltransferase, which is involved in the synthesis of extracellular polysaccharides that are crucial for biofilm formation and adhesion.

While a specific signaling pathway for this compound is not yet described in the literature, a hypothetical pathway based on the known activities of related compounds is presented below. This diagram illustrates the potential disruption of key bacterial processes by this compound.

Caption: Proposed antibacterial mechanism of this compound.

Experimental Workflow Visualization

The following diagram illustrates the key stages in the isolation and purification of this compound from Eucalyptus macrocarpa.

Caption: Workflow for the isolation of this compound.

The Biological Activity of Macrocarpal D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocarpal D is a phloroglucinol dialdehyde diterpene derivative isolated from the leaves of Eucalyptus macrocarpa.[1][2] As a member of the macrocarpal family of natural products, it has garnered interest for its potential therapeutic applications, particularly as an antibacterial agent. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its antibacterial properties. It includes available quantitative data, detailed experimental protocols for assessing its activity, and a hypothesized mechanism of action based on current research on related compounds.

Antibacterial Activity of this compound

This compound has demonstrated potent antibacterial activity, primarily against Gram-positive bacteria.[1][3] It has not been observed to exhibit activity against Gram-negative bacteria, yeast, or fungi.[1] The antibacterial efficacy of this compound has been quantified through the determination of its Minimum Inhibitory Concentration (MIC) against various bacterial strains.

Data Presentation: Quantitative Antibacterial Activity

The following table summarizes the MIC values of this compound against several Gram-positive bacteria.

| Bacterial Strain | ATCC Number | Minimum Inhibitory Concentration (MIC) in µg/mL |

| Staphylococcus aureus | FAD209P | 1.56[3] |

| Micrococcus luteus | ATCC9341 | 1.56[3] |

| Bacillus subtilis | PCI219 | 0.78[3] |

| Mycobacterium smegmatis | ATCC607 | 1.56[3] |

Experimental Protocols

This section details the methodologies for key experiments to evaluate the biological activity of this compound.

Experimental Workflow for Assessing Antibacterial Activity

Caption: Workflow for evaluating the antibacterial properties of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.[4]

-

Materials:

-

This compound

-

Mueller-Hinton Broth (MHB)

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

-

Sterile 96-well microtiter plates

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator

-

-

Procedure:

-

Preparation of this compound: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.

-

Bacterial Inoculum Preparation: Culture the test bacteria in MHB overnight at 37°C. Dilute the culture with fresh MHB to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Further dilute the inoculum to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution with MHB to obtain a range of concentrations.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the diluted this compound. Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.

-

Bacterial Membrane Permeability Assay

This assay assesses whether this compound damages the bacterial cell membrane, leading to increased permeability. The N-Phenyl-1-naphthylamine (NPN) uptake assay is a common method.[5][6]

-

Materials:

-

This compound

-

Bacterial strains

-

Phosphate-buffered saline (PBS)

-

N-Phenyl-1-naphthylamine (NPN)

-

Fluorometer

-

-

Procedure:

-

Bacterial Preparation: Grow bacteria to the mid-log phase, harvest by centrifugation, and resuspend in PBS.

-

NPN Addition: Add NPN to the bacterial suspension to a final concentration of 10 µM.

-

Treatment: Add varying concentrations of this compound to the bacterial suspension containing NPN.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths of 350 nm and 420 nm, respectively. An increase in fluorescence indicates NPN uptake due to membrane permeabilization.

-

Reactive Oxygen Species (ROS) Production Assay

This assay determines if this compound induces the production of reactive oxygen species within bacterial cells, which can lead to oxidative stress and cell death.[7][8]

-

Materials:

-

This compound

-

Bacterial strains

-

2',7'-Dichlorofluorescein diacetate (DCFH-DA)

-

Phosphate-buffered saline (PBS)

-

Fluorometer or flow cytometer

-

-

Procedure:

-

Bacterial Preparation: Grow bacteria to the mid-log phase, harvest, and resuspend in PBS.

-

Loading with DCFH-DA: Incubate the bacterial suspension with DCFH-DA. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH.

-

Treatment: Treat the bacterial cells with different concentrations of this compound.

-

ROS Detection: If ROS are present, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Measure the fluorescence intensity using a fluorometer (excitation ~485 nm, emission ~525 nm) or a flow cytometer. An increase in fluorescence is indicative of ROS production.

-

Hypothesized Mechanism of Action and Signaling Pathway

While the specific signaling pathways for this compound's antibacterial activity have not been fully elucidated, research on the closely related Macrocarpal C provides a plausible model.[9] The proposed mechanism involves a multi-pronged attack on the bacterial cell.

Caption: Hypothesized mechanism of antibacterial action for this compound.

Based on this model, this compound is thought to initiate its antibacterial effect by disrupting the integrity of the bacterial cell membrane. This leads to increased permeability and leakage of intracellular components. Concurrently, or as a consequence, this compound may induce the production of reactive oxygen species (ROS) within the bacterial cell. The accumulation of ROS results in oxidative stress, which can damage cellular macromolecules, including DNA. The combined effects of membrane damage and DNA damage ultimately lead to bacterial cell death. An older hypothesis also suggests that macrocarpals may act by inhibiting the enzyme glucosyltransferase, which is involved in cell wall synthesis in some bacteria.[10]

Conclusion

This compound is a promising natural product with potent antibacterial activity against a range of Gram-positive bacteria. The available quantitative data underscores its potential for further investigation as a lead compound in drug development. The experimental protocols provided in this guide offer a framework for the continued study of this compound and other related compounds. While its precise mechanism of action requires further elucidation, current evidence points towards a multi-target approach involving the disruption of the cell membrane and the induction of oxidative stress. Future research should focus on validating this hypothesized pathway and exploring the potential for synergistic effects with existing antibiotics.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

- 6. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. intensivecaremedjournal.com [intensivecaremedjournal.com]

- 8. rsc.org [rsc.org]

- 9. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Re: Why does eucalyptus have antibacterial properties? [madsci.org]

A Comprehensive Technical Guide to Macrocarpal D: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical, chemical, and biological properties of Macrocarpal D, a phloroglucinol dialdehyde diterpene derivative isolated from Eucalyptus macrocarpa. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Physicochemical Properties

This compound, a member of the macrocarpal family of natural products, possesses a complex chemical structure that dictates its physical and biological characteristics. A summary of its key physicochemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₂₈H₄₀O₆ | [1][2] |

| Molecular Weight | 472.61 g/mol | [2] |

| Appearance | Slightly yellowish powder | [1] |

| Boiling Point (Predicted) | 553.3 ± 50.0 °C | [2] |

| pKa (Predicted) | 5.39 ± 0.50 | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [2] |

Spectroscopic Data

The structure of this compound has been elucidated using various spectroscopic techniques.

-

¹H-NMR and ¹³C-NMR: Detailed Nuclear Magnetic Resonance (NMR) data has been instrumental in the structural analysis of this compound and its isomers.[1]

-

Mass Spectrometry (MS): Negative ion Fast Atom Bombardment Mass Spectrometry (FAB-MS) of macrocarpals B-F, including D, shows a pseudo-parent peak at m/z 471, corresponding to a molecular weight of 472.[1] Electrospray Ionization (ESI-MS) in negative ion mode has also been used for the analysis of macrocarpals, with characteristic fragmentation patterns observed.[3]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV spectra of macrocarpals B-G, including D, are nearly identical and resemble those of euglobals and grandinol, suggesting a common phloroglucinol chromophore.[1]

-

Infrared (IR) Spectroscopy: IR spectroscopy has been utilized in the characterization of the macrocarpal series of compounds.[4]

Biological Activity and Mechanism of Action

This compound is recognized as a potent antibacterial agent.[5][6] While detailed studies on the specific signaling pathways modulated by this compound are limited, research on its close analogue, Macrocarpal C, provides significant insights into the potential mechanisms of action.

The antifungal activity of Macrocarpal C against dermatophytes is attributed to a multi-faceted mechanism that includes:

-

Increased Fungal Membrane Permeability: Macrocarpal C disrupts the integrity of the fungal cell membrane.[7]

-

Induction of Reactive Oxygen Species (ROS) Production: It triggers an increase in intracellular ROS, leading to oxidative stress.[7][8]

-

Apoptosis via DNA Fragmentation: Macrocarpal C induces programmed cell death in fungal cells through the fragmentation of their DNA.[7][8]

Furthermore, Macrocarpal C has been identified as an inhibitor of dipeptidyl peptidase 4 (DPP-4), an enzyme implicated in type-2 diabetes.[9][10] This inhibitory action is thought to be mediated by the aggregation of Macrocarpal C molecules.[9][10]

Based on the known antifungal mechanism of Macrocarpal C, a proposed mechanism of action for the antibacterial activity of this compound is illustrated below.

Experimental Protocols

Isolation of this compound

The following is a general protocol for the isolation of macrocarpals, including this compound, from Eucalyptus macrocarpa leaves, based on published methods.[1][11]

Methodology:

-

Extraction: Dried and powdered leaves of Eucalyptus macrocarpa are extracted with a suitable solvent, such as acetone.[1]

-

Fractionation: The crude extract is then subjected to liquid-liquid partitioning, for instance, with ethyl acetate, to separate compounds based on polarity.[1]

-

Column Chromatography: The active fractions are further purified using a series of column chromatography steps. This typically involves silica gel chromatography followed by Sephadex LH-20 chromatography.[1]

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure this compound is achieved using reversed-phase HPLC.[1]

Assessment of Antibacterial Activity

The antibacterial activity of this compound can be determined using standard microbiological assays.

Methodology:

-

Microorganism Preparation: Cultures of pathogenic bacteria are grown in appropriate broth media to a specific optical density.

-

Minimum Inhibitory Concentration (MIC) Assay: A serial dilution of this compound is prepared in a 96-well microtiter plate. The bacterial suspension is added to each well. The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth after a defined incubation period.

-

Data Analysis: The results are compared with positive (standard antibiotic) and negative (solvent) controls.

Conclusion

This compound is a promising natural product with significant antibacterial properties. This guide has summarized its key physical and chemical characteristics, providing a foundation for further research and development. The proposed mechanism of action, based on studies of its close analogues, suggests that this compound may exert its antibacterial effects through a combination of membrane disruption, induction of oxidative stress, and apoptosis. The detailed experimental protocols provided for its isolation and biological evaluation will be valuable for scientists seeking to explore the therapeutic potential of this and related compounds. Further investigation into the specific molecular targets and signaling pathways modulated by this compound is warranted to fully elucidate its mechanism of action and to advance its potential as a novel antibacterial agent.

References

- 1. tandfonline.com [tandfonline.com]

- 2. This compound | 142647-71-0 [amp.chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. abmole.com [abmole.com]

- 7. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

Macrocarpal D: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocarpal D is a natural phloroglucinol dialdehyde diterpene derivative isolated from the leaves of Eucalyptus macrocarpa. This compound has garnered significant interest within the scientific community due to its potent biological activities, particularly its antibacterial properties. This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, biological activities with supporting quantitative data, and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development.

Chemical Identifiers and Properties

This compound is characterized by the following identifiers and properties, crucial for its identification, procurement, and application in research.

| Identifier/Property | Value | Reference |

| CAS Number | 142647-71-0 | [1] |

| Molecular Formula | C₂₈H₄₀O₆ | [1] |

| Molecular Weight | 472.61 g/mol | [1] |

| SMILES | OC1=C(--INVALID-LINK--[C@@]2(C)CC[C@@]3([H])C2=C--INVALID-LINK--CC[C@H]3C)C(O)=C(C=O)C(O)=C1C=O | [1] |

| InChI | InChI=1S/C28H40O6/c1-15(2)11-22(23-25(32)19(13-29)24(31)20(14-30)26(23)33)28(6)10-9-18-16(3)7-8-17(12-21(18)28)27(4,5)34/h12-18,22,31-34H,7-11H2,1-6H3 | [2] |

| Source | Leaves of Eucalyptus macrocarpa | [1] |

Biological Activities

This compound has demonstrated significant potential in several areas of biological research, most notably as an antibacterial agent. Emerging evidence also suggests possible anti-inflammatory and antioxidant activities, consistent with other compounds isolated from Eucalyptus species.

Antibacterial Activity

This compound exhibits potent activity primarily against Gram-positive bacteria. Its efficacy is highlighted by low Minimum Inhibitory Concentrations (MICs) against various strains.

| Bacterial Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus FAD209P | 1.56 | [1] |

| Micrococcus luteus ATCC9341 | 1.56 | [1] |

| Bacillus subtilis PCI2l9 | 0.78 | [1] |

| Mycobacterium smegmatis ATCC607 | 1.56 | [1] |

The primary mechanism of antibacterial action for macrocarpals involves the inhibition of bacterial enzymes, particularly proteinases. Studies on related macrocarpals have shown potent, dose-dependent inhibition of Porphyromonas gingivalis Arg- and Lys-specific proteinases (gingipains), which are key virulence factors in periodontal disease. This inhibition disrupts essential physiological processes and the integrity of the bacterial cell. Furthermore, macrocarpals have been observed to attenuate the binding of P. gingivalis to surfaces, suggesting an additional mechanism that could prevent biofilm formation.

Anti-inflammatory and Antioxidant Activities

While direct studies on the anti-inflammatory and antioxidant properties of this compound are limited, extracts from Eucalyptus species, rich in macrocarpals and other phenolic compounds, have shown notable activity in these areas. The phloroglucinol core of this compound is a structural motif known to confer antioxidant properties. It is hypothesized that this compound may contribute to the observed anti-inflammatory and antioxidant effects of Eucalyptus extracts by scavenging free radicals and modulating inflammatory pathways. Further research is required to quantify the specific contributions of this compound to these activities.

Experimental Protocols

The following sections provide detailed methodologies for the isolation of this compound and for the assessment of its biological activities.

Isolation of this compound from Eucalyptus macrocarpa

The following protocol is a generalized procedure based on methods reported for the isolation of macrocarpals.

-

Extraction:

-

Air-dried and powdered leaves of Eucalyptus macrocarpa are extracted with 80% acetone at room temperature.

-

The acetone extract is concentrated under reduced pressure to yield a crude extract.

-

-

Fractionation:

-

The crude extract is suspended in water and partitioned successively with ethyl acetate.

-

The ethyl acetate fraction, which typically contains the macrocarpals, is collected and concentrated.

-

-

Chromatographic Purification:

-

The concentrated ethyl acetate fraction is subjected to silica gel column chromatography.

-

Elution is performed with a gradient of chloroform and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions showing the presence of compounds with the expected Rf value for this compound are pooled.

-

Further purification is achieved using Sephadex LH-20 column chromatography with methanol as the eluent.

-

Final purification to obtain pure this compound is performed by reversed-phase High-Performance Liquid Chromatography (HPLC) using a methanol-water-acetic acid mobile phase.

-

Antibacterial Susceptibility Testing (MIC Determination)

The Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains can be determined using the agar dilution method.

-

Preparation of this compound Stock Solution:

-

Dissolve a known weight of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a high-concentration stock solution.

-

-

Preparation of Agar Plates:

-

Prepare a series of two-fold dilutions of the this compound stock solution in molten Mueller-Hinton agar (for non-fastidious bacteria) to achieve the desired final concentrations.

-

Pour the agar-Macrocarpal D mixtures into sterile Petri dishes and allow them to solidify. A control plate containing agar and the solvent (without this compound) should also be prepared.

-

-

Inoculum Preparation:

-

Culture the test bacteria overnight in an appropriate broth medium.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

-

Inoculation and Incubation:

-

Spot-inoculate a standardized volume of the bacterial suspension onto the surface of the agar plates containing different concentrations of this compound.

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.

-

Inhibition of Porphyromonas gingivalis Proteinase Activity

This assay evaluates the ability of this compound to inhibit the activity of gingipains, the key proteinases of P. gingivalis.

-

Enzyme Preparation:

-

Culture P. gingivalis under anaerobic conditions.

-

Prepare a cell-free supernatant containing the secreted gingipains by centrifuging the bacterial culture.

-

-

Enzyme Inhibition Assay:

-

In a 96-well microtiter plate, add the P. gingivalis supernatant.

-

Add varying concentrations of this compound (dissolved in a suitable solvent) to the wells. Include a control with solvent only.

-

Pre-incubate the enzyme and inhibitor mixture at 37°C for a defined period.

-

Initiate the reaction by adding a specific fluorogenic substrate for Arg-gingipain (e.g., Boc-Val-Pro-Arg-MCA) or Lys-gingipain (e.g., Z-Phe-Lys-MCA).

-

Monitor the increase in fluorescence over time using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the control.

-

Determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity.

-

Signaling Pathways

While direct experimental evidence for the specific signaling pathways modulated by this compound is currently lacking in the scientific literature, its known biological activities suggest potential interactions with key cellular signaling cascades, such as the NF-κB and MAPK pathways, which are central to inflammation and cellular stress responses.

Hypothetical Involvement in the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. Its activation leads to the transcription of pro-inflammatory cytokines. Given the potential anti-inflammatory properties of macrocarpals, it is plausible that this compound could exert its effects by inhibiting this pathway.

Putative Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways are involved in cellular responses to a variety of stresses, including oxidative stress and inflammation. As a potential antioxidant, this compound might modulate MAPK signaling to protect cells from damage.

Conclusion

This compound is a promising natural product with well-documented antibacterial activity and the potential for broader therapeutic applications, including anti-inflammatory and antioxidant effects. This technical guide provides a foundational resource for researchers, offering key identifiers, quantitative biological data, and detailed experimental protocols. While the precise molecular mechanisms and signaling pathways modulated by this compound are still under investigation, the information presented here serves as a catalyst for future research aimed at fully elucidating its therapeutic potential and advancing its development as a novel pharmaceutical agent.

References

Methodological & Application

Application Note: Structural Confirmation of Macrocarpal D via Nuclear Magnetic Resonance (NMR) Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocarpal D belongs to a class of phloroglucinol-diterpene adducts isolated from Eucalyptus species. These compounds have garnered significant interest due to their diverse biological activities, including antibacterial and potential antiviral properties.[1][2] Accurate structural elucidation is paramount for understanding their structure-activity relationships and for advancing any potential therapeutic applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of complex natural products like this compound.[3][4] This application note provides a detailed overview and experimental protocols for the structural analysis of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Structural Elucidation Strategy

The structural confirmation of this compound relies on a systematic approach that involves the complete assignment of all proton (¹H) and carbon (¹³C) signals and the establishment of through-bond and through-space correlations. This is achieved by employing a combination of 1D NMR (¹H and ¹³C) and 2D NMR experiments, including Correlation SpectroscopY (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect SpectroscopY (NOESY).[5][6]

Data Presentation: NMR Spectroscopic Data for this compound

The following table summarizes the characteristic ¹H and ¹³C NMR chemical shifts for this compound, compiled from spectroscopic data of closely related macrocarpals.[1] Chemical shifts (δ) are reported in parts per million (ppm).

| Position | δC (ppm) | δH (ppm, Multiplicity, J in Hz) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations (¹H ↔ ¹H) |

| Phloroglucinol Moiety | ||||

| 1' | 193.8 | 10.07 (s) | C-2', C-3', C-5' | H-2' |

| 2' | 193.8 | 10.07 (s) | C-1', C-4', C-6' | H-1' |

| 3' | 172.2 | - | - | - |

| 4' | 172.1 | - | - | - |

| 5' | 171.0 | - | - | - |

| 6' | 154.2 | - | - | - |

| 7' | 123.4 | 5.64 (s) | C-5', C-6', C-8' | H-22 |

| 8' | 110.4 | - | - | - |

| 9' | 107.4 | - | - | - |

| Diterpene Moiety | ||||

| 1 | 59.0 | 1.96 (m) | C-2, C-10, C-11 | H-2, H-10 |

| 2 | 27.9 | 0.49 (m) | C-1, C-3, C-4 | H-1, H-3 |

| 3 | 42.8 | 3.25 (m) | C-2, C-4, C-5 | H-2, H-4 |

| 4 | 37.5 | 2.32 (m), 1.26 (m) | C-3, C-5, C-12 | H-3, H-5 |

| 5 | 50.9 | 1.13 (m) | C-4, C-6, C-10 | H-4, H-6 |

| 6 | 22.1 | 1.07 (m), 0.91 (m) | C-5, C-7 | H-5, H-7 |

| 7 | 45.9 | 1.61 (m), 1.43 (m) | C-6, C-8, C-9 | H-6, H-8 |

| 8 | 25.8 | 1.51 (m) | C-7, C-9, C-10 | H-7, H-9 |

| 9 | 41.5 | 1.26 (m), 0.91 (m) | C-8, C-10, C-11 | H-8, H-10 |

| 10 | 59.0 | 1.96 (m) | C-1, C-5, C-9, C-11 | H-1, H-5, H-9 |

| 11 | 31.5 | - | - | - |

| 12 | 50.9 | 1.13 (m) | C-4, C-11, C-13, C-14 | H-4, H-13, H-14 |

| 13 | 29.0 | - | - | - |

| 14 | 29.0 | 1.13 (m) | C-12, C-13, C-15 | H-12, H-15 |

| 15 | 41.5 | 1.26 (m), 0.91 (m) | C-14, C-16 | H-14, H-16 |

| 16 | 37.5 | 2.32 (m), 1.26 (m) | C-15, C-17 | H-15, H-17 |

| 17 | 31.5 | 0.56 (m) | C-16, C-18, C-20 | H-16, H-18, H-20 |

| 18 | 27.9 | - | - | - |

| 19 | 29.0 | 1.13 (m) | C-18, C-20 | H-18, H-20 |

| 20 | 27.9 | 0.49 (m) | C-17, C-19, C-21 | H-17, H-19, H-21 |

| 21 | 25.8 | 1.51 (m) | C-20, C-22 | H-20, H-22 |

| 22 | 123.4 | 5.64 (s) | C-7', C-21, C-23 | H-7', H-21, H-23 |

| 23 | 31.5 | 0.56 (m) | C-22, C-24, C-25 | H-22, H-24, H-25 |

| 24 | 22.1 | 1.07 (m), 0.91 (m) | C-23, C-25, C-26 | H-23, H-25, H-26 |

| 25 | 45.9 | 1.61 (m), 1.43 (m) | C-24, C-26 | H-24, H-26 |

| 26 | 22.1 | - | - | - |

| 27 | 25.8 | - | - | - |

| 28 | 16.4 | - | - | - |

Experimental Protocols

Sample Preparation

-

Dissolution: Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or acetone-d₆).

-

Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool directly into a 5 mm NMR tube.

-

Degassing (Optional but Recommended for NOESY): For high-quality NOESY spectra, it is advisable to degas the sample to remove dissolved oxygen, which is paramagnetic and can interfere with the Nuclear Overhauser Effect. This can be achieved by several freeze-pump-thaw cycles.

NMR Data Acquisition

All NMR experiments should be performed on a high-field NMR spectrometer (≥500 MHz for ¹H) equipped with a cryoprobe for enhanced sensitivity.

1. 1D ¹H NMR

-

Purpose: To determine the proton chemical shifts, multiplicities (splitting patterns), and integration (number of protons).

-

Typical Parameters:

-

Pulse Program: zg30 or zg

-

Spectral Width (SW): 12-15 ppm

-

Number of Scans (NS): 8-16

-

Relaxation Delay (D1): 1-2 s

-

2. 1D ¹³C NMR & DEPT

-

Purpose: To identify the chemical shifts of all carbon atoms and to determine the multiplicity of each carbon (C, CH, CH₂, CH₃) using DEPT-135 and DEPT-90 experiments.

-

Typical Parameters:

-

Pulse Program: zgpg30 (¹³C), dept135, dept90

-

Spectral Width (SW): 200-220 ppm

-

Number of Scans (NS): 1024 or more (due to low natural abundance of ¹³C)

-

Relaxation Delay (D1): 2 s

-

3. 2D COSY (¹H-¹H Correlation SpectroscopY)

-

Purpose: To identify scalar-coupled protons, typically those separated by two or three bonds (geminal and vicinal couplings). This helps to establish spin systems within the molecule.[7][8]

-

Typical Parameters:

-

Pulse Program: cosygpppqf

-

Spectral Width (SW) in F1 and F2: 12-15 ppm

-

Number of Increments (TD in F1): 256-512

-

Number of Scans (NS): 2-4 per increment

-

4. 2D HSQC (Heteronuclear Single Quantum Coherence)

-

Purpose: To correlate each proton with its directly attached carbon atom (one-bond ¹H-¹³C correlation). This is crucial for assigning carbon signals based on their attached proton's chemical shift.[9][10]

-

Typical Parameters:

-

Pulse Program: hsqcedetgpsisp2.2

-

Spectral Width (SW) in F2 (¹H): 12-15 ppm

-

Spectral Width (SW) in F1 (¹³C): 160-180 ppm

-

Number of Increments (TD in F1): 256

-

Number of Scans (NS): 2-8 per increment

-

5. 2D HMBC (Heteronuclear Multiple Bond Correlation)

-

Purpose: To identify long-range correlations (typically 2-4 bonds) between protons and carbons. This experiment is vital for connecting the spin systems established by COSY and for identifying quaternary carbons.[7][10]

-

Typical Parameters:

-

Pulse Program: hmbcgplpndqf

-

Spectral Width (SW) in F2 (¹H): 12-15 ppm

-

Spectral Width (SW) in F1 (¹³C): 200-220 ppm

-

Number of Increments (TD in F1): 512

-

Number of Scans (NS): 8-16 per increment

-

Long-range coupling delay optimized for ~8 Hz.

-

6. 2D NOESY (Nuclear Overhauser Effect SpectroscopY)

-

Purpose: To identify protons that are close to each other in space (< 5 Å), irrespective of their through-bond connectivity. This is essential for determining the relative stereochemistry and conformation of the molecule.[11][12]

-

Typical Parameters:

-

Pulse Program: noesygpph

-

Spectral Width (SW) in F1 and F2: 12-15 ppm

-

Number of Increments (TD in F1): 256-512

-

Number of Scans (NS): 8-16 per increment

-

Mixing Time (d8): 300-800 ms (should be optimized).[13]

-

Mandatory Visualizations

Caption: Experimental workflow for the structural confirmation of this compound using NMR.

Caption: Logical relationships in NMR-based structural elucidation of this compound.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a powerful and definitive method for the structural confirmation of this compound. By systematically applying the experiments outlined in this application note, researchers can confidently determine the planar structure and relative stereochemistry of this and related complex natural products. This detailed structural information is a critical prerequisite for further research into the biological activities and therapeutic potential of the macrocarpal family of compounds.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]

- 10. m.youtube.com [m.youtube.com]

- 11. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]

- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 13. 2D NOESY | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]

Application Notes and Protocols for Antibacterial Susceptibility Testing of Macrocarpal D

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocarpal D, a phloroglucinol dialdehyde diterpene derivative isolated from Eucalyptus macrocarpa, has demonstrated significant potential as a potent antibacterial agent.[1][2] Like other macrocarpals, it is particularly effective against Gram-positive bacteria, including common pathogens such as Staphylococcus aureus and Bacillus subtilis.[3] These application notes provide a comprehensive overview of the methodologies for evaluating the antibacterial susceptibility of this compound, including detailed experimental protocols and data presentation guidelines.

Data Presentation

The antibacterial efficacy of this compound and its related compounds can be quantified through the determination of Minimum Inhibitory Concentrations (MICs). The following table summarizes the reported MIC values for various macrocarpals against selected Gram-positive bacteria.

| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| Macrocarpals (B-G) | Staphylococcus aureus | 0.78 - 3.13 | [3] |

| Macrocarpals (B-G) | Bacillus subtilis | 0.78 - 3.13 | [3] |

| Macrocarpals (B-G) | Micrococcus luteus | 0.78 - 3.13 | [3] |

| Macrocarpals (B-G) | Mycobacterium smegmatis | 0.78 - 3.13 | [3] |

| Macrocarpal A | Staphylococcus aureus FDA209P | 0.4 | [4][5] |

| Macrocarpal A | Bacillus subtilis PCI219 | < 0.2 | [4][5] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established standards for antimicrobial susceptibility testing of natural products.

Protocol 1: Agar Disk Diffusion Assay

This method provides a qualitative assessment of the antibacterial activity of this compound.

Materials:

-

This compound stock solution (in a suitable solvent like DMSO)

-

Sterile paper disks (6 mm diameter)

-

Bacterial cultures (e.g., Staphylococcus aureus, Bacillus subtilis)

-

Mueller-Hinton Agar (MHA) plates

-

Sterile saline solution (0.85% NaCl)

-

McFarland 0.5 turbidity standard

-

Positive control (e.g., vancomycin disk)

-

Negative control (solvent-loaded disk)

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum by suspending several colonies from a fresh agar plate in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Plate Inoculation: Using a sterile cotton swab, evenly streak the standardized bacterial suspension over the entire surface of an MHA plate.

-

Disk Application: Aseptically apply sterile paper disks impregnated with a known concentration of this compound onto the agar surface. Gently press the disks to ensure complete contact. Also, apply positive and negative control disks.

-

Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

-

Result Interpretation: Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone of inhibition indicates greater antibacterial activity.

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of this compound that inhibits visible bacterial growth.

Materials:

-

This compound stock solution

-

96-well microtiter plates

-

Bacterial cultures

-

Mueller-Hinton Broth (MHB)

-

Sterile saline solution

-

McFarland 0.5 turbidity standard

-

Positive control (e.g., vancomycin)

-

Negative control (broth only)

-

Growth control (broth + inoculum)

-

Resazurin solution (optional, for viability indication)

Procedure:

-

Serial Dilution: Prepare serial two-fold dilutions of this compound in MHB directly in the 96-well plate.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum as described in Protocol 1 and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the diluted bacterial suspension to each well containing the this compound dilutions and control wells.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity). If using a viability indicator like resazurin, the MIC is the lowest concentration that prevents a color change.

Protocol 3: Minimum Bactericidal Concentration (MBC) Assay

This assay determines the lowest concentration of this compound that kills the bacteria.

Materials:

-

Results from the MIC assay (Protocol 2)

-

Mueller-Hinton Agar (MHA) plates

-

Sterile micropipette and tips

Procedure:

-

Subculturing: From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto fresh MHA plates.

-

Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

-

MBC Determination: The MBC is the lowest concentration of this compound that results in no bacterial growth on the MHA plate, indicating a bactericidal effect.

Potential Mechanisms of Action and Signaling Pathways

While the precise molecular targets of this compound are still under investigation, the known antibacterial mechanisms of related natural products suggest several potential pathways of action. These include the disruption of the bacterial cell wall, inhibition of essential enzymes, and interference with key cellular processes. For instance, macrocarpals have been observed to inhibit bacterial proteinases.[6]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. abmole.com [abmole.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Inhibitory effects of macrocarpals on the biological activity of Porphyromonas gingivalis and other periodontopathic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

Macrocarpal D solution preparation for laboratory use

Application Notes and Protocols: Macrocarpal D

Audience: Researchers, scientists, and drug development professionals.

Introduction: this compound is a phloroglucinol dialdehyde diterpene derivative isolated from the leaves of Eucalyptus macrocarpa.[1][2][3] It is recognized as a potent antibacterial agent, showing activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus.[3] Structurally similar compounds, known as macrocarpals, have demonstrated a range of biological activities, including antifungal and enzyme-inhibitory effects, suggesting a broad potential for further investigation in drug discovery and development.[4][5]

These application notes provide detailed protocols for the preparation of this compound solutions for laboratory use, along with guidelines for storage and handling.

Physicochemical and Storage Data

Quantitative data regarding the properties and storage of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₈H₄₀O₆ | [3] |

| Molecular Weight | 472.6 g/mol | Calculated |

| Appearance | White to off-white solid/powder | General |

| Solubility | Limited data available. Soluble in organic solvents such as DMSO, ethanol, and methanol. |[6] |

Table 2: Recommended Storage Conditions

| Form | Storage Temperature | Duration | Source |

|---|---|---|---|

| Solid Powder | -20°C | Up to 3 years | [6] |

| In Solvent (Stock Solution) | -80°C | Up to 1 year |[6] |

Experimental Protocols

Safety Precautions:

-

Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and associated solvents.

-

Handle the solid powder in a chemical fume hood to avoid inhalation.

-

Consult the Safety Data Sheet (SDS) for comprehensive safety information.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution, which can be stored for long-term use and diluted to final working concentrations.

Materials:

-

This compound (solid powder)

-

Dimethyl sulfoxide (DMSO), anhydrous or cell culture grade

-

Sterile microcentrifuge tubes or cryovials

-

Analytical balance

-

Vortex mixer

Methodology:

-

Calculate Required Mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution.

-

Formula: Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000

-

Example for 1 mL of 10 mM solution: Mass (mg) = 10 mM × 1 mL × 472.6 g/mol / 1000 = 4.726 mg

-

-

Weighing: Carefully weigh the calculated amount of this compound powder using an analytical balance.

-

Solubilization: Add the weighed powder to a sterile vial. Add the corresponding volume of DMSO.

-

Dissolution: Cap the vial securely and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles. Store the aliquots at -80°C.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. abmole.com [abmole.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Macrocarpal K | TargetMol [targetmol.com]

Application Note: A Comprehensive Framework for the Bioactivity Screening of Macrocarpal D

Audience: Researchers, scientists, and drug development professionals.

Introduction

Macrocarpal D is a phloroglucinol dialdehyde diterpene derivative isolated from the leaves of Eucalyptus macrocarpa.[1][2] Like other related compounds found in Eucalyptus species, such as macrocarpal A and C, it belongs to a class of natural products known for a range of biological activities.[3][4][5] Initial studies have identified this compound as a potent antibacterial agent, particularly effective against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.[1][2] The broader family of phloroglucinols, of which this compound is a member, has been shown to possess diverse pharmacological properties, including anti-inflammatory, antioxidant, and cytotoxic effects.[6][7][8][9]

The mechanism of action for many phloroglucinols involves the modulation of key cellular signaling pathways. For instance, some phloroglucinols can inactivate the PI3K/Akt/mTOR and Ras/ERK-MAPK signaling pathways, which are often dysregulated in cancer, thereby inducing apoptosis.[6][7][10] They have also been shown to regulate inflammatory responses by affecting pathways such as AMPK/Nrf2/HO-1.[8]

This application note provides a detailed experimental design for a comprehensive bioactivity screening of this compound. It outlines protocols for assessing its cytotoxicity, anti-inflammatory, antioxidant, and antibacterial properties. The workflow is designed to first establish a safe concentration range through cytotoxicity testing, followed by a panel of assays to elucidate its primary biological functions.

Experimental Workflow and Logic

The screening process is designed as a tiered approach. First, the cytotoxicity of this compound is determined to identify the appropriate concentration range for subsequent bioactivity assays. Based on these results, the compound is then evaluated for specific activities.

Caption: Overall experimental workflow for this compound screening.

I. Cytotoxicity Screening

A primary assessment of cytotoxicity is essential to determine the concentration-dependent effects of this compound on cell viability. This helps establish the therapeutic index and identifies the sub-lethal concentrations required for other bioactivity assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for this purpose.[11]

Protocol 1: MTT Cytotoxicity Assay

1. Principle: Metabolically active cells possess mitochondrial reductase enzymes that convert the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

2. Materials:

-

Human cell line (e.g., HeLa for cervical cancer, RAW 264.7 for macrophage model)[11][12]

-

Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

This compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well microplates

-

Multi-well spectrophotometer

3. Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Prepare serial dilutions of this compound in complete medium (e.g., 0.1, 1, 10, 50, 100, 200 µg/mL). The final DMSO concentration should not exceed 0.5%.

-

Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 24, 48, or 72 hours.

-

After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

The IC₅₀ (half-maximal inhibitory concentration) value, the concentration of this compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

II. Anti-inflammatory Activity Screening

The anti-inflammatory potential of this compound can be assessed by its ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[12][13]

Protocol 2: Nitric Oxide (NO) Inhibition Assay

1. Principle: LPS stimulates RAW 264.7 macrophage cells to produce NO via the inducible nitric oxide synthase (iNOS) enzyme. The concentration of NO in the cell culture supernatant can be quantified using the Griess reagent, which measures its stable metabolite, nitrite. A reduction in nitrite levels indicates anti-inflammatory activity.[13]

2. Materials:

-

RAW 264.7 macrophage cells

-

Complete culture medium

-

LPS (from E. coli)

-

This compound (at non-toxic concentrations)

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite (for standard curve)

-

96-well microplates

3. Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and incubate for 24 hours.

-

Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., L-NAME, an iNOS inhibitor).

-

After incubation, collect 50 µL of the supernatant from each well.

-

Add 50 µL of Griess Reagent Part A, incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm. A standard curve using sodium nitrite is generated to determine the nitrite concentration.

4. Data Analysis: Calculate the percentage of NO inhibition: % NO Inhibition = [1 - (Nitrite in Treated Group / Nitrite in Vehicle Control Group)] x 100

III. Antioxidant Activity Screening

As a polyphenolic compound, this compound is likely to possess antioxidant properties.[9] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and rapid method to evaluate the free radical scavenging ability of a compound.[14]

Protocol 3: DPPH Radical Scavenging Assay

1. Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate an electron or hydrogen atom, the DPPH radical is reduced to the colorless diphenylpicrylhydrazine. The decrease in absorbance is proportional to the antioxidant activity.

2. Materials:

-

This compound (dissolved in methanol or ethanol)

-

DPPH solution (0.1 mM in methanol or ethanol)

-

Methanol or ethanol

-

Ascorbic acid (positive control)

-

96-well microplates

3. Procedure:

-

Prepare serial dilutions of this compound in methanol (e.g., 10, 25, 50, 100, 200 µg/mL).

-

In a 96-well plate, add 100 µL of each this compound dilution to the wells.

-

Add 100 µL of the DPPH solution to each well.

-

Include a blank (methanol only) and a control (DPPH solution + methanol). Use ascorbic acid as a positive control.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

4. Data Analysis: Calculate the percentage of DPPH radical scavenging activity: % Scavenging = [1 - (Absorbance of Sample / Absorbance of Control)] x 100

The SC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) can be determined from a dose-response curve.

IV. Antimicrobial Activity Screening

Given that this compound is reported to be a potent antibacterial agent, determining its Minimum Inhibitory Concentration (MIC) is a key step.[2]

Protocol 4: Minimum Inhibitory Concentration (MIC) Determination

1. Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

2. Materials:

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Bacillus subtilis ATCC 6633)

-

Nutrient broth (e.g., Mueller-Hinton Broth)

-

This compound (dissolved in DMSO)

-

Standard antibiotic (e.g., ampicillin, as a positive control)

-

Sterile 96-well microplates

3. Procedure:

-

Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL), then dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

-

In a 96-well plate, add 50 µL of nutrient broth to all wells.

-

Add 50 µL of this compound (at 2x the highest desired concentration) to the first well of a row.

-

Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

-

Add 50 µL of the diluted bacterial inoculum to each well.

-

Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Cytotoxicity of this compound

| Cell Line | Incubation Time (h) | IC₅₀ (µg/mL) |

|---|---|---|

| HeLa | 24 | |

| 48 | ||

| 72 | ||

| RAW 264.7 | 24 | |

| 48 |

| | 72 | |

Table 2: Anti-inflammatory and Antioxidant Activity of this compound

| Assay | Parameter | Concentration (µg/mL) | % Inhibition / Scavenging | SC₅₀ / IC₅₀ (µg/mL) |

|---|---|---|---|---|

| NO Inhibition | % NO Inhibition | 10 | ||

| 25 | ||||

| 50 | ||||

| DPPH Scavenging | % Scavenging | 10 | ||

| 25 |

| | | 50 | | |

Table 3: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | |

| Bacillus subtilis | |

| Escherichia coli |

| Pseudomonas aeruginosa | |

Potential Signaling Pathway Modulation

Phloroglucinols have been shown to induce apoptosis in cancer cells by targeting key survival pathways.[6][15] One such critical pathway is the PI3K/Akt/mTOR cascade. Inactivation of this pathway by this compound could be a potential mechanism for any observed cytotoxic effects.[7][10]

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phloroglucinol induces apoptosis through the regulation of insulin-like growth factor 1 receptor signaling pathways in human colon cancer HT-29 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cellphysiolbiochem.com [cellphysiolbiochem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Value-Added Compound Recovery from Invasive Forest for Biofunctional Applications: Eucalyptus Species as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Anti-inflammatory Effect of Predimenol, A Bioactive Extract from Phaleria macrocarpa, through the Suppression of NF-κB and COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antioxidant, Anti-inflammatory and Cytotoxicity of Phaleria macrocarpa (Boerl.) Scheff Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Characterization of Chemical Composition and Antioxidant Activity of Eucalyptus globulus Leaves under Different Extraction Conditions [mdpi.com]

- 15. Phloroglucinol induces apoptosis via apoptotic signaling pathways in HT-29 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

improving yield of Macrocarpal D extraction

Answering the user's request.## Technical Support Center: Enhancing Macrocarpal D Extraction Yield

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the extraction of this compound from Eucalyptus species.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for extracting this compound?

This compound is typically extracted from the leaves of Eucalyptus species. Both conventional and modern extraction techniques can be employed. Maceration is a simple conventional method, while Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are modern techniques known for their higher efficiency and shorter extraction times.[1][2]

Q2: Which solvents are recommended for this compound extraction?

The choice of solvent is a critical factor. Studies have shown that aqueous ethanol, particularly at a concentration of around 50-56%, is highly effective for extracting phenolic compounds, including macrocarpals, from Eucalyptus leaves.[1] Other polar solvents like methanol and acetone, often in aqueous mixtures, have also been used successfully.[3] Water can also be used as a green solvent, especially in UAE and MAE.[4]

Q3: What are the key parameters influencing the yield of this compound?

Several factors significantly impact the extraction yield:

-

Solvent Concentration: The percentage of ethanol in water has been identified as a major factor influencing the extraction of phenolic compounds.[1]

-

Temperature: Higher temperatures can enhance extraction efficiency, but excessive heat may lead to the degradation of thermolabile compounds.

-

Extraction Time: Optimizing the duration of the extraction is crucial. While longer times can increase yield up to a certain point, prolonged exposure can lead to degradation.

-

Liquid-to-Solid Ratio (LSR): A higher ratio of solvent to plant material generally improves the extraction yield.[3]

-

Particle Size: Reducing the particle size of the plant material increases the surface area available for extraction, but an excessively fine powder can complicate the filtration process.[1]

-

Ultrasonic Power (for UAE): In ultrasound-assisted extraction, the power of the ultrasound waves affects the disruption of plant cells and, consequently, the extraction yield.[1]

Q4: How can I purify this compound from the crude extract?

A multi-step chromatographic approach is typically used for the purification of this compound. This often involves:

-

Initial Fractionation: The crude extract is often partitioned between different solvents (e.g., ethyl acetate and water) to separate compounds based on their polarity.[5]

-

Silica Gel Column Chromatography: This is a common method for the initial separation of compounds in the extract.

-

Sephadex LH-20 Column Chromatography: This technique is useful for further purification, particularly for separating phenolic compounds.[5]

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is often the final step to obtain highly pure this compound.[3][5]

Troubleshooting Guide

This guide provides solutions to common problems encountered during this compound extraction experiments.

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Yield of this compound | Incomplete disruption of plant cell walls. | Ensure the plant material is adequately ground. For UAE, optimize the ultrasonic power and sonication time. |

| Suboptimal extraction solvent. | Experiment with different concentrations of aqueous ethanol (e.g., 50%, 70%). Consider using other solvents like aqueous methanol or acetone. | |

| Non-ideal extraction parameters (time, temperature, LSR). | Systematically optimize each parameter. A response surface methodology (RSM) can be employed for efficient optimization. | |

| Degradation of this compound during extraction. | Avoid excessive temperatures and prolonged extraction times. Protect the extract from light and air to minimize oxidative degradation. | |

| Co-extraction of Impurities | Use of a non-selective solvent. | A preliminary wash of the plant material with a non-polar solvent like n-hexane can remove chlorophyll and lipids before the main extraction. |

| Inefficient purification strategy. | Employ a multi-step purification process combining different chromatographic techniques (e.g., silica gel, Sephadex LH-20, and RP-HPLC). | |

| Difficulty in Isolating Pure this compound | Co-elution of structurally similar compounds. | Optimize the mobile phase and gradient conditions in your HPLC method. Consider using a different stationary phase or a combination of chromatographic techniques. |

| Degradation of the compound during purification. | Work at lower temperatures where possible and minimize the exposure of the purified fractions to light and air. |

Data Presentation

Table 1: Comparison of Extraction Methods for Phenolic Compounds from Eucalyptus Species

| Extraction Method | Plant Material | Solvent | Time | Temperature (°C) | Total Phenolic Content (mg GAE/g) | Total Flavonoid Content (mg RE/g) | Reference |

| Conventional | E. globulus | 56% Ethanol | 225 min | 50 | 92.7 | 53.7 | [1] |

| UAE | E. globulus | 56% Ethanol | 90 min | 50 | ~92.7 | ~53.7 | [3] |

| UAE | E. robusta | Water | 90 min | 60 | 163.7 | 6.2 | [1] |

| MAE | E. robusta | Water | 3 min | N/A | 58.4 | 19.15 | [4] |

GAE: Gallic Acid Equivalents; RE: Rutin Equivalents.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

-

Sample Preparation: Dry the leaves of the selected Eucalyptus species at 40°C to a constant weight and grind them into a coarse powder.

-

Extraction:

-

Weigh 10 g of the powdered plant material and place it in a 250 mL flask.

-

Add 200 mL of 70% ethanol (1:20 solid-to-liquid ratio).

-

Place the flask in an ultrasonic bath.

-

Sonication should be carried out at a frequency of >2 MHz and a power of 250 W for 90 minutes at a controlled temperature of 60°C.[1]

-

-

Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper.

-

Concentration: Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

-

Purification: Proceed with the purification of this compound from the crude extract using column chromatography and HPLC as described in the FAQ section.

Protocol 2: Maceration for Extraction

-

Sample Preparation: Prepare the dried and powdered Eucalyptus leaves as described in the UAE protocol.[1]

-

Extraction:

-

Place 10 g of the powdered plant material in a sealed container with 200 mL of 70% ethanol.

-

Keep the container at room temperature for 24-72 hours with occasional agitation.[6]

-

-

Filtration and Concentration: Follow the same filtration and concentration steps as outlined in the UAE protocol.

Mandatory Visualization

References

- 1. [PDF] Microwave-assisted extraction of phenolic and flavonoid compounds from Eucalyptus camaldulensis Dehn leaves as compared with ultrasound-assisted extraction | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.aip.org [pubs.aip.org]

- 4. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]

- 5. Microwave-assisted extraction of phenolic and flavonoid compounds from Eucalyptus camaldulensis Dehn leaves as compared with ultrasound-assisted extraction [scielo.org.ar]

- 6. researchgate.net [researchgate.net]

Technical Support Center: Macrocarpal D Purification

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of Macrocarpal D.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for purifying this compound from Eucalyptus species?

A1: The general strategy involves a multi-step process beginning with solvent extraction of the plant material (e.g., leaves) with acetone or ethanol. This crude extract is then subjected to a series of chromatographic separations to isolate this compound. A typical workflow includes sequential column chromatography over silica gel and Sephadex LH-20, followed by a final polishing step using reversed-phase high-performance liquid chromatography (RP-HPLC).

Q2: What are the typical yields for this compound and related compounds?

A2: The yields of macrocarpals can vary depending on the plant source, extraction method, and purification efficiency. The following table summarizes the yields of various macrocarpals isolated from Eucalyptus macrocarpa in one study.

| Compound | Yield (mg) from 2880g of leaves |

| Macrocarpal A | 252.5 |

| Macrocarpal B | 51.9 |

| This compound | 56.8 |

| Macrocarpal C | 20.0 |

| Macrocarpal E | 14.6 |

| Macrocarpal F | 11.4 |

| Macrocarpal G | 47.3 |

Q3: What analytical techniques are used to identify and confirm the purity of this compound?

A3: Purity and structural confirmation of this compound are typically achieved using a combination of spectroscopic techniques. High-performance liquid chromatography (HPLC) is used to assess purity. The chemical structure is elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Troubleshooting Guide

This section addresses common challenges encountered during the purification of this compound.

Issue 1: Low Yield of this compound

| Potential Cause | Recommended Solution |

| Incomplete Extraction: The solvent may not be efficiently extracting the compound from the plant matrix. | - Ensure the plant material is finely ground to increase surface area. - Consider increasing the extraction time or performing multiple extraction cycles. - Use a solvent system with appropriate polarity. Acetone and ethanol are commonly used for macrocarpals. |

| Compound Degradation: this compound, being a phenolic compound, may be susceptible to degradation during purification, especially on acidic silica gel.[1] | - Minimize the time the compound spends on the silica gel column.[1] - Consider using deactivated silica gel or an alternative stationary phase like alumina.[1] - Perform purification steps at lower temperatures if possible. |

| Loss During Solvent Partitioning: If a liquid-liquid extraction step is used, the compound may not fully partition into the desired solvent layer. | - Check the pH of the aqueous phase, as this can influence the partitioning of phenolic compounds. - Perform multiple extractions of the aqueous layer to maximize recovery. |

| Co-elution with Other Compounds: this compound may elute with other closely related macrocarpals, leading to loss during attempts to separate them. | - Optimize the chromatographic conditions (solvent gradient, column type) for better resolution. - See "Issue 2: Co-elution of this compound with Structurally Similar Impurities" for more details. |

Issue 2: Co-elution of this compound with Structurally Similar Impurities (e.g., Isomers)

| Potential Cause | Recommended Solution |